molecular formula C19H19ClN2O4S3 B11406659 4-[(4-chlorophenyl)sulfonyl]-2-(ethylsulfonyl)-N-(4-methylbenzyl)-1,3-thiazol-5-amine

4-[(4-chlorophenyl)sulfonyl]-2-(ethylsulfonyl)-N-(4-methylbenzyl)-1,3-thiazol-5-amine

Cat. No.: B11406659
M. Wt: 471.0 g/mol
InChI Key: LJBPLAMJUBIEJN-UHFFFAOYSA-N
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Description

4-[(4-chlorophenyl)sulfonyl]-2-(ethylsulfonyl)-N-(4-methylbenzyl)-1,3-thiazol-5-amine is an organic compound that belongs to the class of thiazoles. This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also contains sulfonyl groups attached to chlorophenyl and ethyl groups, as well as a methylbenzyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-chlorophenyl)sulfonyl]-2-(ethylsulfonyl)-N-(4-methylbenzyl)-1,3-thiazol-5-amine typically involves multiple steps. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with 2-ethylsulfonyl-1,3-thiazole in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 4-methylbenzylamine to form the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(4-chlorophenyl)sulfonyl]-2-(ethylsulfonyl)-N-(4-methylbenzyl)-1,3-thiazol-5-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl groups to thiol groups.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiazoles depending on the nucleophile used.

Scientific Research Applications

4-[(4-chlorophenyl)sulfonyl]-2-(ethylsulfonyl)-N-(4-methylbenzyl)-1,3-thiazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(4-chlorophenyl)sulfonyl]-2-(ethylsulfonyl)-N-(4-methylbenzyl)-1,3-thiazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The sulfonyl groups play a crucial role in the binding affinity and specificity of the compound. Additionally, the thiazole ring can interact with active sites of enzymes, disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-Bis(4-chlorophenyl)sulfonyl-1,1’-biphenyl
  • 4-[(4-chlorophenyl)sulfonyl]-2-(ethylsulfonyl)-N-methyl-1,3-thiazol-5-amine

Uniqueness

4-[(4-chlorophenyl)sulfonyl]-2-(ethylsulfonyl)-N-(4-methylbenzyl)-1,3-thiazol-5-amine is unique due to its specific combination of functional groups and structural features. The presence of both chlorophenyl and ethylsulfonyl groups, along with the thiazole ring, provides distinct chemical and biological properties that differentiate it from other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H19ClN2O4S3

Molecular Weight

471.0 g/mol

IUPAC Name

4-(4-chlorophenyl)sulfonyl-2-ethylsulfonyl-N-[(4-methylphenyl)methyl]-1,3-thiazol-5-amine

InChI

InChI=1S/C19H19ClN2O4S3/c1-3-28(23,24)19-22-18(29(25,26)16-10-8-15(20)9-11-16)17(27-19)21-12-14-6-4-13(2)5-7-14/h4-11,21H,3,12H2,1-2H3

InChI Key

LJBPLAMJUBIEJN-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC(=C(S1)NCC2=CC=C(C=C2)C)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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